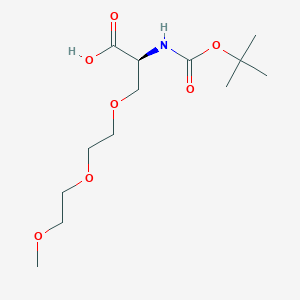
Nalpha-tert-butyloxycarbonyl-O-(2-(2-methoxyethoxy)ethyl)-L-serine
Cat. No. B8148694
M. Wt: 307.34 g/mol
InChI Key: FYBNWOKGUNVEEU-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06686446B2
Procedure details


Nα-tert-butyloxycarbonyl-L-serine (4.59 g, 22.3 mmol) was dissolved in N,N-dimethylformamide (100 mL), the solution was then cooled to 0° C. and treated with sodium hydride (1.97 g, 49.2 mmol). 1-Bromo-2-(2-methoxyethoxy)ethane (10.0 g, 49.2 mmol) was added to the solution and the reaction mixture was stirred at ambient temperature for 3 h. The solvent was then removed under a reduced pressure at 40° C. bath temperature. The residue was dissolved in water (75 mL) and washed twice with diethyl ether (30 mL each time). The aqueous layer was then acidified to pH 3 with 1M HCl and then extracted with ethyl acetate. The organic layer was dried over anhydrous MgSO4 and the solvent was removed in vacuo to yield the compound as a yellow oil (4.1 g, 63%). The compound has the following characteristics: FTIR (CHCl3): 1735 (vCO, s), 1712 (vCO, s). 1H NMR (CDCl3): δ5.63 (d, (CH3)3COC(O)NHCH(CH2OCH2CH2OCH2CH2OCH3)C(O)OH, 1H), 4.38 (s, (CH3)3COC(O)NHCH(CH2OCH2CH2O—CH2CH2OCH3)C(O)OH, 1H), 4.14-3.53 (m, (CH3)3COC(O)NHCH(CH2OCH2CH2O—CH2CH2OCH3)C(O)OH, 10 H), 3.47 (s, (CH3)3COC(O)NHCH(CH2OCH2CH2OCH2—CH2OCH3)C(O)OH, 3H), 1.52 (s, (CH3)3COC(O)NHCH(CH2O—CH2CH2OCH2CH2—OCH3)C(O)OH, 9H). MALDITOF-MS: MH+: 307.34 calcd, 309.19 found.
Name
(CH3)3COC(O)NHCH(CH2OCH2CH2OCH2CH2OCH3)C(O)OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
(CH3)3COC(O)NHCH(CH2OCH2CH2O—CH2CH2OCH3)C(O)OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
(CH3)3COC(O)NHCH(CH2OCH2CH2O—CH2CH2OCH3)C(O)OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
(CH3)3COC(O)NHCH(CH2OCH2CH2OCH2—CH2OCH3)C(O)OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
(CH3)3COC(O)NHCH(CH2O—CH2CH2OCH2CH2—OCH3)C(O)OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Name
Nα-tert-butyloxycarbonyl-O-(2-(2-methoxyethoxy)ethyl)-L-serine
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]([C:19]([OH:21])=[O:20])[CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH3:18])=[O:7])([CH3:4])([CH3:3])[CH3:2]>C(Cl)(Cl)Cl>[C:1]([O:5][C:6]([NH:8][C@H:9]([C:19]([OH:21])=[O:20])[CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH3:18])=[O:7])([CH3:4])([CH3:2])[CH3:3]
|
Inputs


Step One
|
Name
|
(CH3)3COC(O)NHCH(CH2OCH2CH2OCH2CH2OCH3)C(O)OH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC(COCCOCCOC)C(=O)O
|
Step Two
|
Name
|
(CH3)3COC(O)NHCH(CH2OCH2CH2O—CH2CH2OCH3)C(O)OH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC(COCCOCCOC)C(=O)O
|
Step Three
|
Name
|
(CH3)3COC(O)NHCH(CH2OCH2CH2O—CH2CH2OCH3)C(O)OH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC(COCCOCCOC)C(=O)O
|
Step Four
|
Name
|
(CH3)3COC(O)NHCH(CH2OCH2CH2OCH2—CH2OCH3)C(O)OH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC(COCCOCCOC)C(=O)O
|
Step Five
|
Name
|
(CH3)3COC(O)NHCH(CH2O—CH2CH2OCH2CH2—OCH3)C(O)OH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NC(COCCOCCOC)C(=O)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
Nα-tert-butyloxycarbonyl-O-(2-(2-methoxyethoxy)ethyl)-L-serine
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H](COCCOCCOC)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
